Boc-ala-D-Glu-NH2

Overview

Description

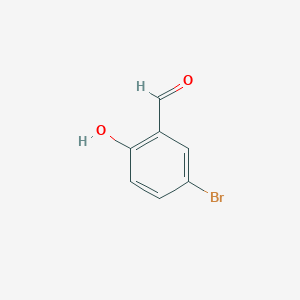

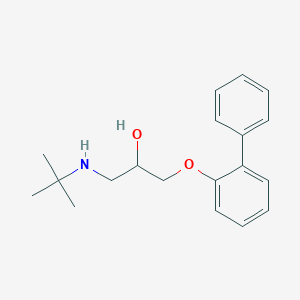

Boc-ala-D-Glu-NH2, also known as N-tert-butoxycarbonyl-L-alanyl-D-glutamine amide, is a synthetic peptide used extensively in scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an L-alanine residue, a D-glutamine residue, and an amide group. The presence of these specific amino acids and functional groups endows the compound with unique properties, making it valuable for various applications in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Boc-ala-D-Glu-NH2, also known as BADG, is a synthetic peptide meticulously developed for its broad applications in scientific research . The primary targets of this compound are proteins, enzymes, and small molecules . It has been utilized in the investigation of critical protein-protein interactions, elucidation of intricate enzyme-substrate interactions, and the exploration of protein-ligand interactions .

Mode of Action

The mechanism of action underlying this compound centers around its impressive substrate-binding prowess . Leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates . This amalgamation of forces empowers this compound to exhibit its binding affinity towards proteins, enzymes, and small molecules alike .

Biochemical Pathways

These interactions are fundamental to numerous biochemical pathways, influencing the structure and function of proteins .

Pharmacokinetics

It’s worth noting that the compound’s substrate-binding ability and stability suggest potential bioavailability .

Result of Action

The result of this compound’s action is the facilitation of various biochemical interactions. By binding to an extensive range of substrates, it aids in unraveling the complex binding mechanisms between proteins, enzymes, and small molecules . Moreover, it illuminates vital insights into the impact of various modifications on the structural and functional aspects of proteins .

Action Environment

Given its exceptional stability and ease of manipulation within laboratory settings , it can be inferred that the compound is likely to maintain its functionality across a range of conditions.

Biochemical Analysis

Biochemical Properties

Boc-ala-D-Glu-NH2 has found utility in various applications. Its application spans the investigation of critical protein-protein interactions, elucidation of intricate enzyme-substrate interactions, and the exploration of protein-ligand interactions . In studying protein-protein interactions, this compound has proven invaluable in unraveling the complex binding mechanisms between proteins, enzymes, and small molecules .

Cellular Effects

Given its versatile substrate binding ability, it is likely that this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action underlying this compound centers around its impressive substrate-binding prowess. Leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates .

Temporal Effects in Laboratory Settings

This compound is known for its exceptional stability, which suggests that it maintains its effects over time in laboratory settings

Metabolic Pathways

Given its ability to bind to an extensive range of substrates, it is likely that it interacts with various enzymes or cofactors .

Transport and Distribution

Given its substrate binding ability, it is possible that it interacts with various transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ala-D-Glu-NH2 typically involves the following steps:

Protection of Amino Groups: The amino groups of L-alanine and D-glutamine are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The Boc protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Boc-ala-D-Glu-NH2 undergoes various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Deprotection: Trifluoroacetic acid.

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and 4-dimethylaminopyridine (DMAP).

Major Products Formed

Hydrolysis: L-alanine and D-glutamine.

Deprotection: L-alanyl-D-glutamine amide.

Coupling Reactions: Longer peptide chains.

Scientific Research Applications

Boc-ala-D-Glu-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and hydrolysis.

Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component of peptide-based vaccines.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC).

Comparison with Similar Compounds

Similar Compounds

Boc-ala-D-Glu(OBzl)-NH2: Similar structure but with a benzyl ester group instead of an amide group.

Boc-ala-D-Glu-OH: Similar structure but with a free carboxylic acid group instead of an amide group.

Boc-ala-D-Glu-OMe: Similar structure but with a methyl ester group instead of an amide group.

Uniqueness

Boc-ala-D-Glu-NH2 is unique due to its amide group, which provides enhanced stability and binding affinity compared to its ester counterparts. This makes it particularly valuable in studies involving protein-ligand interactions and enzyme-substrate interactions, where stability and binding strength are crucial.

Properties

IUPAC Name |

5-amino-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6/c1-7(15-12(21)22-13(2,3)4)11(20)16-8(10(14)19)5-6-9(17)18/h7-8H,5-6H2,1-4H3,(H2,14,19)(H,15,21)(H,16,20)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRBWYFVNGVLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539033 | |

| Record name | N-(tert-Butoxycarbonyl)alanyl-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18814-50-1 | |

| Record name | N-(tert-Butoxycarbonyl)alanyl-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)